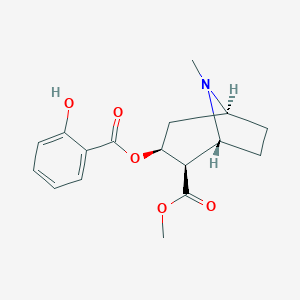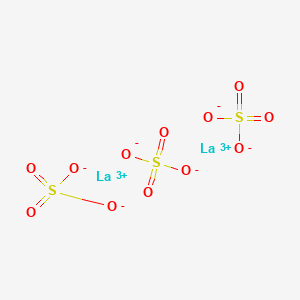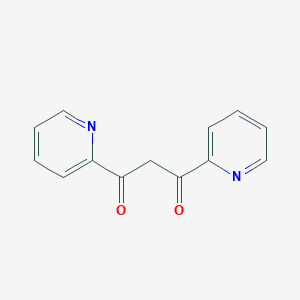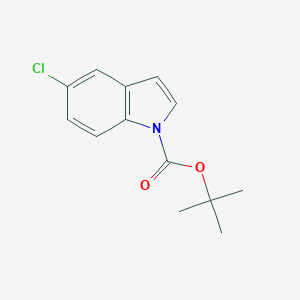
1-(叔丁氧羰基)-5-氯吲哚
描述
1-(tert-Butoxycarbonyl)-5-chloroindole is a compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
科学研究应用
1-(tert-Butoxycarbonyl)-5-chloroindole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The Boc group provides a temporary protection for the amine group, allowing for selective reactions at other sites.
Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals and biologically active molecules.
作用机制
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amine-containing molecules or structures in biological systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from participating in other reactions. The Boc group can be removed later under acidic conditions .
Biochemical Pathways
The compound’s role as a protecting group for amines suggests that it could be involved in the synthesis of peptides or proteins, where protection and deprotection of functional groups play a crucial role .
Pharmacokinetics
The compound’s solubility and stability could be influenced by the ionic liquid it is in, which could impact its bioavailability .
Result of Action
The primary result of the action of 1-(tert-Butoxycarbonyl)-5-chloroindole is the protection of amine groups in organic compounds, preventing them from reacting. This is particularly useful in peptide synthesis, where selective reactions are often necessary .
Action Environment
The action of 1-(tert-Butoxycarbonyl)-5-chloroindole can be influenced by various environmental factors. Additionally, the compound’s stability and reactivity can be affected by the pH of the environment, with acidic conditions favoring the removal of the Boc group .
准备方法
The synthesis of 1-(tert-Butoxycarbonyl)-5-chloroindole typically involves the protection of the indole nitrogen with the Boc group. This can be achieved by reacting the indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The chlorination at the 5-position can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Industrial production methods may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
化学反应分析
1-(tert-Butoxycarbonyl)-5-chloroindole undergoes various types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or other strong acids.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common reagents and conditions used in these reactions include oxalyl chloride in methanol for deprotection and various bases and nucleophiles for substitution reactions .
相似化合物的比较
1-(tert-Butoxycarbonyl)-5-chloroindole can be compared with other Boc-protected indoles and chlorinated indoles:
1-(tert-Butoxycarbonyl)indole: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
5-Chloroindole: Lacks the Boc protecting group, making it more reactive but less versatile in selective synthesis.
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid: Another Boc-protected indole derivative with different functional groups, offering different reactivity and applications.
The unique combination of the Boc protecting group and the chlorine atom at the 5-position makes 1-(tert-Butoxycarbonyl)-5-chloroindole a valuable compound in various fields of research and industry.
属性
IUPAC Name |
tert-butyl 5-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBULIKZPZSTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466589 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-48-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-methanone](/img/structure/B162602.png)
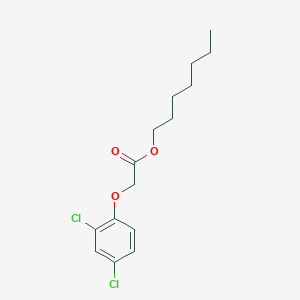
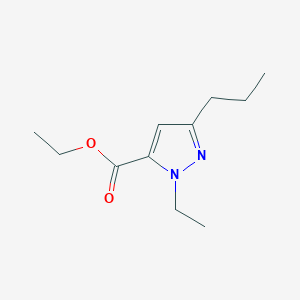
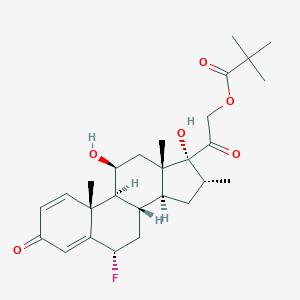
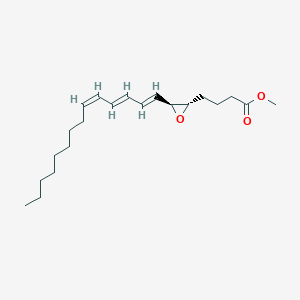
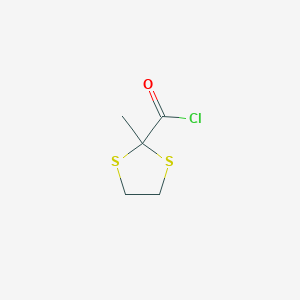
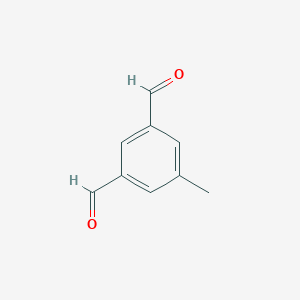
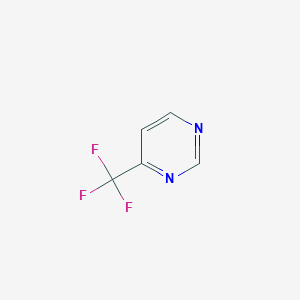
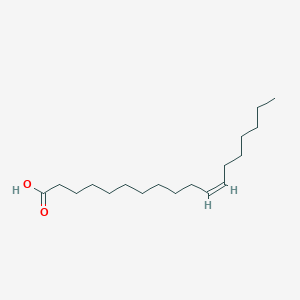
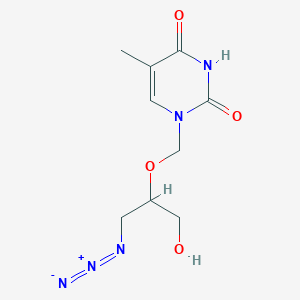
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)
